molecular formula C21H19N3O5S2 B566106 (R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide CAS No. 530145-62-1

(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide

Cat. No.: B566106
CAS No.: 530145-62-1
M. Wt: 457.519
InChI Key: FTRWHMCJQMAHDE-LJQANCHMSA-N
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Description

®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide is a complex organic compound with a unique structure that combines a thiophene ring, a sulfonamide group, and various functional groups such as cyano and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the sulfonamide group: This step often involves the reaction of the thiophene derivative with sulfonyl chlorides under basic conditions.

    Functionalization with cyano and nitro groups: These groups can be introduced through nitration and cyanation reactions, respectively.

    Attachment of the phenylethyl group: This step may involve alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the hydroxymethyl group.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The cyano and nitro groups could play a role in binding to the enzyme, while the thiophene ring may provide structural stability.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide
  • ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]benzene-2-sulfonamide
  • ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]furan-2-sulfonamide

Uniqueness

The uniqueness of ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide lies in its combination of functional groups and the presence of the thiophene ring, which can impart specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic rings or functional groups.

Properties

IUPAC Name

N-[(5-cyano-2-nitrophenyl)methyl]-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c22-13-17-8-9-20(24(26)27)18(11-17)14-23(31(28,29)21-7-4-10-30-21)19(15-25)12-16-5-2-1-3-6-16/h1-11,19,25H,12,14-15H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRWHMCJQMAHDE-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N(CC2=C(C=CC(=C2)C#N)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N(CC2=C(C=CC(=C2)C#N)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101115950
Record name N-[(5-Cyano-2-nitrophenyl)methyl]-N-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530145-62-1
Record name N-[(5-Cyano-2-nitrophenyl)methyl]-N-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530145-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(5-Cyano-2-nitrophenyl)methyl]-N-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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